

In-Depth Technical Guide to Nemadipine-A (CAS Number: 54280-71-6)

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Compound of Interest

Compound Name: *Nemadipine-A*

Cat. No.: *B163161*

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Abstract

Nemadipine-A, a dihydropyridine analog, is a cell-permeable L-type calcium channel blocker. Its primary molecular target is the EGL-19 L-type Ca^{2+} channel, where it functions as an antagonist to the $\alpha 1$ -subunit.^[1] Beyond its role in calcium channel modulation, **Nemadipine-A** has emerged as a promising agent in oncology. It has been demonstrated to sensitize TRAIL-resistant cancer cells to apoptosis, a programmed cell death pathway, by downregulating the anti-apoptotic protein survivin. This technical guide provides a comprehensive overview of **Nemadipine-A**, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its investigation.

Physicochemical Properties

A summary of the key physicochemical properties of **Nemadipine-A** is presented in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 54280-71-6 | [1] |
| Molecular Formula | C ₁₉ H ₁₈ F ₅ NO ₄ | [1] |
| Molecular Weight | 419.3 g/mol | [1] |
| IUPAC Name | diethyl 2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | [1] |
| Synonyms | Nemadipine A, 1,4-Dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO, ethanol, and methanol | [3] |
| Storage | Store at -20°C | [4] |

Mechanism of Action

Nemadipine-A exerts its biological effects through a dual mechanism of action, primarily as a calcium channel blocker and secondarily as a sensitizer to TRAIL-induced apoptosis in cancer cells.

L-type Calcium Channel Blockade

Nemadipine-A is a specific inhibitor of the EGL-19 L-type Ca²⁺ channel.[5] In the nematode *Caenorhabditis elegans*, EGL-19 is the sole α1-subunit of the L-type calcium channel, and its inhibition by **Nemadipine-A** leads to distinct phenotypes, including defects in morphology and egg-laying.[1] While direct quantitative data on the binding affinity of **Nemadipine-A** to

vertebrate L-type calcium channels is limited, its structural similarity to other dihydropyridines like nimodipine suggests a high-affinity interaction.[6]

Sensitization of Cancer Cells to TRAIL-Induced Apoptosis

A significant area of research for **Nemadipine-A** is its ability to overcome resistance to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in cancer cells. TRAIL is a promising anti-cancer agent due to its ability to selectively induce apoptosis in transformed cells. However, many cancers develop resistance. **Nemadipine-A** has been shown to re-sensitize TRAIL-resistant lung cancer cells (H1299 and A549) to apoptosis.[4]

The underlying mechanism for this sensitization is the downregulation of the anti-apoptotic protein, survivin. Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in many cancers, contributing to therapeutic resistance. By reducing survivin levels, **Nemadipine-A** lowers the threshold for apoptosis induction by TRAIL, leading to a synergistic increase in cancer cell death. This effect is mediated through the activation of the caspase cascade, specifically caspase-8 and caspase-3.[5]

Quantitative Data

The following tables summarize the quantitative data on the biological activity of **Nemadipine-A**.

Table 3.1: In Vitro Efficacy of Nemadipine-A in Combination with TRAIL in H1299 Lung Cancer Cells

| Treatment | Concentration | Incubation Time | Cell Viability (% of Control) | Caspase-3/7 Activation (Fold Change) |
|----------------------|-----------------------|-----------------|-------------------------------|--------------------------------------|
| Control | - | 8 hours | 100 | 1.0 |
| Nemadipine-A | 10 μ M | 8 hours | ~95 | ~1.2 |
| Nemadipine-A | 20 μ M | 8 hours | ~90 | ~1.5 |
| Nemadipine-A | 30 μ M | 8 hours | ~85 | ~1.8 |
| TRAIL | 20 ng/mL | 8 hours | ~90 | ~2.0 |
| Nemadipine-A + TRAIL | 10 μ M + 20 ng/mL | 8 hours | ~60 | ~4.0 |
| Nemadipine-A + TRAIL | 20 μ M + 20 ng/mL | 8 hours | ~40 | ~6.5 |
| Nemadipine-A + TRAIL | 30 μ M + 20 ng/mL | 8 hours | ~25 | ~8.0 |

Data are estimated from graphical representations in Park et al., 2013.

Table 3.2: Effect of Nemadipine-A on Survivin Expression in H1299 Cells

| Treatment | Concentration | Incubation Time | Relative Survivin Protein Level (Normalized to Actin) |
|----------------------|-----------------------|-----------------|---|
| Control | - | 8 hours | 1.0 |
| Nemadipine-A | 20 μ M | 8 hours | ~0.4 |
| TRAIL | 20 ng/mL | 8 hours | ~0.9 |
| Nemadipine-A + TRAIL | 20 μ M + 20 ng/mL | 8 hours | ~0.2 |

Data are estimated from densitometry analysis of Western blot images in Park et al., 2013.

Experimental Protocols

Detailed methodologies for key experiments involving **Nemadipine-A** are provided below.

Cell Viability Assay (CCK-8)

This protocol is adapted for determining the effect of **Nemadipine-A** on the viability of H1299 and A549 lung cancer cells.

Materials:

- H1299 or A549 cells
- RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin
- 96-well plates
- **Nemadipine-A** stock solution (in DMSO)
- Recombinant human TRAIL
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Seed H1299 or A549 cells in a 96-well plate at a density of 5×10^3 cells/well in 100 μ L of culture medium.
- Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of **Nemadipine-A** (e.g., 0, 5, 10, 20, 30 μ M) and TRAIL (20 ng/mL) in culture medium.
- Treat the cells with the different concentrations of **Nemadipine-A**, TRAIL, or their combination. Ensure the final DMSO concentration is consistent across all wells and does

not exceed 0.1%.

- Incubate the plates for 8 hours at 37°C in a 5% CO₂ incubator.
- Add 10 µL of CCK-8 solution to each well.
- Incubate the plates for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for Survivin Expression

This protocol outlines the procedure for detecting changes in survivin protein levels in response to **Nemadipine-A** treatment.

Materials:

- H1299 or A549 cells
- 6-well plates
- **Nemadipine-A** and TRAIL
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% non-fat milk in TBST)
- Primary antibody: anti-survivin, anti-actin (loading control)
- HRP-conjugated secondary antibody

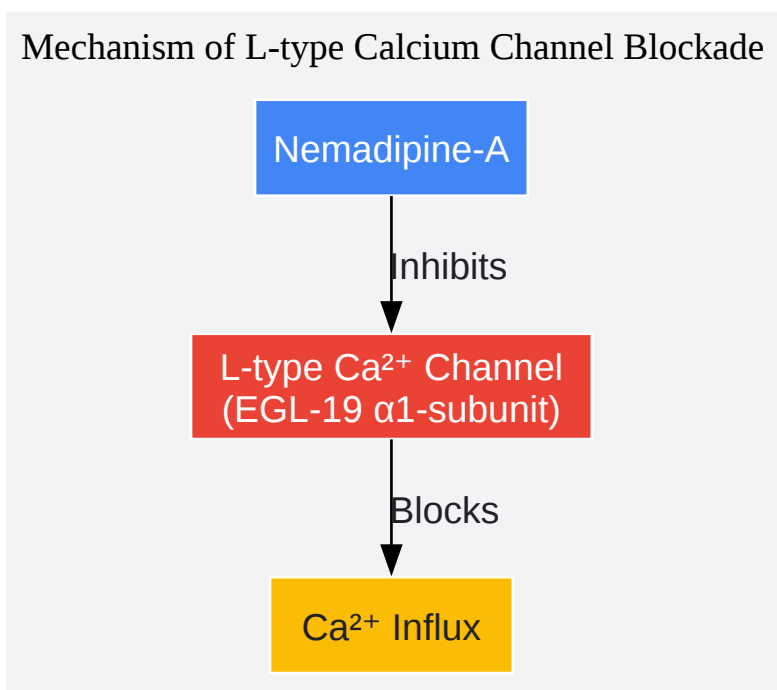
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- Seed H1299 or A549 cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with **Nemadipine-A** (20 μ M), TRAIL (20 ng/mL), or a combination for 8 hours.
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein (20-30 μ g) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-survivin antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
- For the loading control, probe the same membrane with an anti-actin antibody.
- Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the survivin levels to actin.

Visualizations

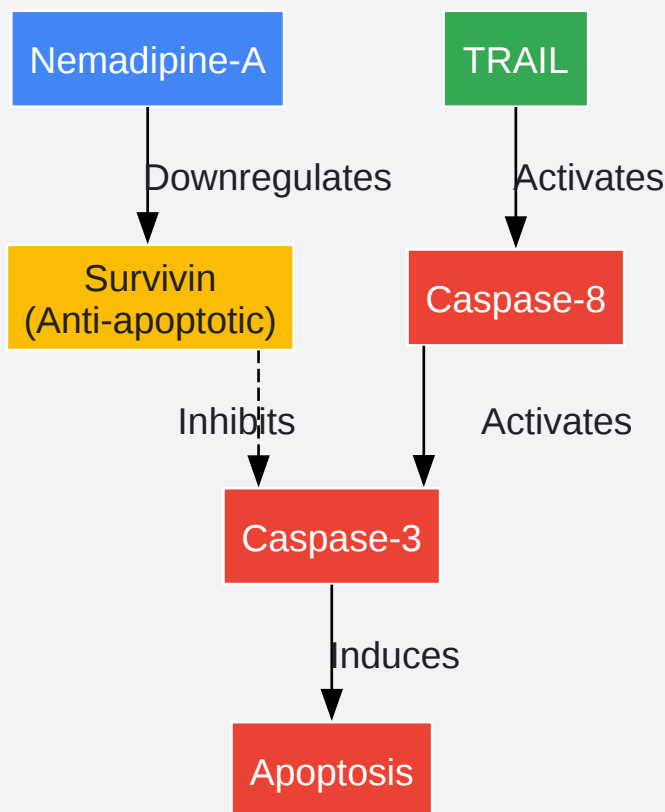
The following diagrams illustrate key concepts related to **Nemadipine-A**.



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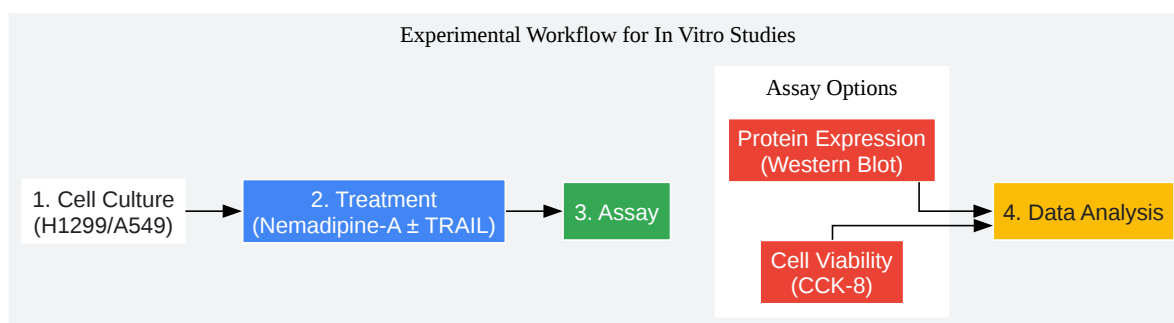
Caption: **Nemadipine-A** inhibits the L-type Ca²⁺ channel, blocking calcium influx.

Sensitization to TRAIL-Induced Apoptosis Signaling Pathway



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Caption: **Nemadipine-A** downregulates survivin, enhancing TRAIL-induced apoptosis.



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Caption: Workflow for studying **Nemadipine-A**'s effects on cancer cells.

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